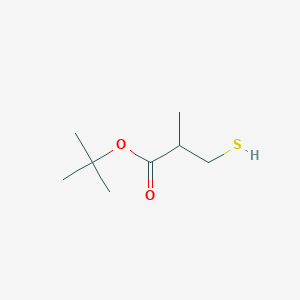

Tert-butyl 2-methyl-3-sulfanylpropanoate

Description

Such esters are often used in organic synthesis, pharmaceuticals, or agrochemicals due to their stability and reactivity. The sulfanyl group (-SH) may confer nucleophilic properties, while the tert-butyl moiety enhances steric bulk and lipophilicity. However, without experimental data, precise applications or hazards cannot be confirmed.

Properties

Molecular Formula |

C8H16O2S |

|---|---|

Molecular Weight |

176.28 g/mol |

IUPAC Name |

tert-butyl 2-methyl-3-sulfanylpropanoate |

InChI |

InChI=1S/C8H16O2S/c1-6(5-11)7(9)10-8(2,3)4/h6,11H,5H2,1-4H3 |

InChI Key |

ABAKQOZUEHHXFA-UHFFFAOYSA-N |

Canonical SMILES |

CC(CS)C(=O)OC(C)(C)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions:

Grignard Reaction: One common method to synthesize tert-butyl 2-methyl-3-sulfanylpropanoate involves the reaction of tert-butyl magnesium chloride with 2-methyl-3-sulfanylpropanoic acid. The reaction typically occurs in an anhydrous ether solvent under inert atmosphere conditions to prevent moisture interference.

Esterification: Another method involves the esterification of 2-methyl-3-sulfanylpropanoic acid with tert-butyl alcohol in the presence of a strong acid catalyst like sulfuric acid. The reaction is carried out under reflux conditions to drive the equilibrium towards ester formation.

Industrial Production Methods: Industrial production of tert-butyl 2-methyl-3-sulfanylpropanoate may involve continuous flow processes where the reactants are mixed and reacted in a controlled environment to ensure high yield and purity. Catalysts and solvents are recycled to minimize waste and reduce production costs.

Chemical Reactions Analysis

Types of Reactions:

Oxidation: Tert-butyl 2-methyl-3-sulfanylpropanoate can undergo oxidation reactions where the sulfanyl group is converted to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: The ester group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride.

Substitution: The sulfanyl group can participate in nucleophilic substitution reactions, where it is replaced by other nucleophiles such as halides or alkoxides.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, under mild to moderate temperatures.

Reduction: Lithium aluminum hydride, in anhydrous ether solvent, under reflux conditions.

Substitution: Alkyl halides, in the presence of a base like sodium hydride, under anhydrous conditions.

Major Products Formed:

Oxidation: Sulfoxides and sulfones.

Reduction: Alcohols.

Substitution: Alkylated derivatives.

Scientific Research Applications

Chemistry:

Synthesis of Complex Molecules: Tert-butyl 2-methyl-3-sulfanylpropanoate is used as an intermediate in the synthesis of more complex organic molecules, particularly in the pharmaceutical industry.

Biology:

Bioconjugation: The sulfanyl group allows for bioconjugation reactions, where the compound can be linked to biomolecules for various biological studies.

Medicine:

Drug Development: It serves as a building block in the synthesis of potential drug candidates, particularly those targeting thiol-sensitive pathways.

Industry:

Polymer Chemistry: The compound is used in the modification of polymers to introduce sulfanyl functionalities, enhancing the material properties.

Mechanism of Action

Mechanism of Action: The mechanism by which tert-butyl 2-methyl-3-sulfanylpropanoate exerts its effects is primarily through its reactive sulfanyl group. This group can form covalent bonds with various molecular targets, including enzymes and receptors, altering their activity. The ester group can also undergo hydrolysis, releasing the active sulfanyl-containing acid.

Molecular Targets and Pathways:

Enzymes: The sulfanyl group can inhibit or activate enzymes by forming disulfide bonds or undergoing redox reactions.

Receptors: It can modulate receptor activity by covalent modification, affecting signal transduction pathways.

Comparison with Similar Compounds

Comparison with Similar Compounds

A. tert-Butyl Alcohol (–7)

- Structure : C₄H₁₀O (simpler tert-butyl group with hydroxyl).

- Reactivity :

- Hazards :

- Handling : Requires explosion-proof equipment, PPE (butyl/nitrile gloves), and spill containment with inert absorbents .

Contrast with Target Compound: The thiol group in Tert-butyl 2-methyl-3-sulfanylpropanoate likely increases reactivity (e.g., disulfide formation, metal coordination) and toxicity risks (similar to mercaptans). Unlike tert-butyl alcohol, sulfanyl esters may require stricter controls for odor and oxidative instability.

B. tert-Butyl (3s,4r)-3-(hydroxymethyl)-4-(4-methoxyphenyl)pyrrolidine-1-carboxylate ()

- Structure : Complex pyrrolidine derivative with tert-butyl ester and methoxyphenyl groups.

- Stability: No significant hazards reported under recommended storage .

Contrast with Target Compound :

The absence of a sulfanyl group reduces nucleophilic reactivity. The pyrrolidine structure may enhance biological activity (e.g., pharmaceutical intermediates), whereas the target compound’s thiol could prioritize antioxidant or metal-binding roles.

Data Table: General Properties of Tert-Butyl Derivatives

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.